MG624

Descripción

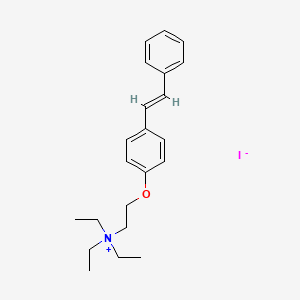

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MG624: A Technical Guide to its Mechanism of Action in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanism of action of MG624, a small-molecule antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), in the context of angiogenesis. The information presented is synthesized from preclinical studies and is intended to inform further research and drug development efforts.

Core Mechanism of Action: Antagonism of the α7-nAChR and Inhibition of the Egr-1/FGF2 Pathway

This compound exerts its anti-angiogenic effects by targeting the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] Nicotine, a major component of tobacco smoke, is known to promote angiogenesis in cancers such as small cell lung cancer (SCLC) by activating α7-nAChR on endothelial cells.[1] this compound functions as a selective antagonist of this receptor, thereby inhibiting the downstream signaling cascade initiated by nicotine.[1][2]

The core mechanism involves the suppression of the Early Growth Response Gene 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2) pathway.[1] Specifically, this compound's antagonism of α7-nAChR leads to a reduction in nicotine-induced levels of the transcription factor Egr-1.[1] This, in turn, decreases the recruitment and binding of Egr-1 to the promoter region of the FGF2 gene.[1][2] The resulting suppression of FGF2 transcription and protein expression leads to a potent inhibition of angiogenesis.[1] This mechanism has been demonstrated to be effective in suppressing the proliferation of primary human microvascular endothelial cells of the lung (HMEC-Ls).[1]

Signaling Pathway

The signaling cascade from nicotine stimulation to angiogenesis and the inhibitory point of this compound is illustrated below.

Experimental Validation of Anti-Angiogenic Activity

The anti-angiogenic properties of this compound have been validated through a series of in vitro and in vivo experimental models. These studies collectively demonstrate the robust inhibitory effect of this compound on various stages of the angiogenic process.

Experimental Workflow Overview

The general workflow for assessing the anti-angiogenic potential of this compound is depicted below, starting from in vitro cellular assays to in vivo tumor models.

Data Presentation: Summary of Experimental Findings

The following tables summarize the key findings from the preclinical evaluation of this compound's anti-angiogenic effects.

Table 1: Summary of In Vitro Anti-Angiogenic Activity of this compound

| Experimental Assay | Cell/Tissue Type | Key Finding | Reference |

| Cell Proliferation Assay | Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) | This compound potently suppressed nicotine-induced cell proliferation. | [1] |

| Matrigel Tube Formation Assay | Endothelial Cells | Displayed robust anti-angiogenic activity, inhibiting the formation of capillary-like structures. | [1][2] |

| Rat Aortic Ring Assay | Rat Aortic Explants | Demonstrated potent anti-angiogenic activity by inhibiting microvessel sprouting. | [1][2] |

| Rat Retinal Explant Assay | Rat Retinal Explants | Showed robust anti-angiogenic activity. | [1] |

Table 2: Summary of In Vivo Anti-Angiogenic Activity of this compound

| Experimental Model | Tumor Type | Administration | Key Finding | Safety Profile | Reference |

| Chicken Chorioallantoic Membrane (CAM) Assay | Human SCLC | Topical | This compound inhibited angiogenesis in human SCLC tumors. | Not Applicable | [1][2] |

| Nude Mice Xenograft Model | Human SCLC (H69 cells) | Oral (in diet) | This compound inhibited nicotine-induced angiogenesis in human SCLC tumors. | No observed toxic side effects, lethargy, or discomfort in the mice. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.

In Vitro Angiogenesis Assays

-

Cell Culture: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) are cultured in appropriate endothelial growth medium.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound, with or without a pro-angiogenic stimulus like nicotine. Control wells receive the vehicle.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Quantification: Cell proliferation is assessed using a standard method such as MTT, XTT, or BrdU incorporation assay, which measures metabolic activity or DNA synthesis, respectively. Absorbance is read using a plate reader.

-

Analysis: The proliferation in treated wells is compared to the control wells to determine the inhibitory effect of this compound.

-

Plate Coating: A 96-well plate is coated with Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Suspension: Endothelial cells (e.g., HUVECs or HMEC-Ls) are harvested and resuspended in a basal medium containing the test compounds (this compound at various concentrations) and a pro-angiogenic stimulus.

-

Seeding: The cell suspension is added to the Matrigel-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like tube networks.

-

Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of angiogenesis is quantified by measuring parameters such as total tube length, number of branch points, and number of loops using imaging software.

-

Aorta Excision: Thoracic aortas are dissected from euthanized rats under sterile conditions.

-

Ring Preparation: The periaortic fibroadipose tissue is removed, and the aorta is cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a gel matrix, such as collagen or Matrigel, in a 48-well plate.

-

Treatment: The rings are cultured in a serum-free medium supplemented with various concentrations of this compound and a pro-angiogenic factor.

-

Incubation: The cultures are maintained at 37°C for 7-14 days, with media changes every 2-3 days.

-

Analysis: The outgrowth of microvessels from the aortic rings is monitored and quantified using an inverted microscope and image analysis software.

In Vivo Angiogenesis Models

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with high humidity for 3-4 days.

-

Windowing: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).

-

Carrier Application: A sterile carrier, such as a small filter paper disc or a plastic coverslip, is soaked with the test substance (this compound) and placed onto the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

-

Observation and Quantification: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points converging towards the carrier.

-

Cell Implantation: Human small cell lung cancer (SCLC) cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound, typically mixed into their diet (e.g., 50 mg/kg of food). The control group receives a standard diet.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint Analysis: After a predetermined period, the mice are euthanized, and the tumors are excised, weighed, and processed for histological analysis.

-

Angiogenesis Assessment: Tumor sections are stained with endothelial cell markers (e.g., CD31) to quantify microvessel density, providing a measure of angiogenesis within the tumor.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of angiogenesis.[1] Its mechanism of action, centered on the antagonism of the α7-nAChR and subsequent suppression of the Egr-1/FGF2 signaling pathway, presents a targeted approach to counteract the pro-angiogenic effects of nicotine.[1] The consistent anti-angiogenic activity observed across a range of in vitro and in vivo models, coupled with a favorable safety profile in animal studies, underscores the potential of this compound as a therapeutic candidate for the anti-angiogenic treatment of human SCLC and potentially other smoking-associated malignancies.[1][2] Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

MG624: A Technical Guide to its Antagonism of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MG624 as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Core Concepts: this compound as an α7 nAChR Antagonist

This compound is a small-molecule compound, chemically identified as triethyl-(beta-4-stilbenoxy-ethyl) ammonium. It has been characterized as a potent and selective antagonist of the neuronal α7 nicotinic acetylcholine receptor.[1] Its antagonism at this receptor subtype has been demonstrated through both radioligand binding assays and functional electrophysiological studies.[1][2] This selectivity is a key feature, as the α7 nAChR is implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic development.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's interaction with nicotinic acetylcholine receptors. This data highlights its potency and selectivity for the α7 subtype.

| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |

| IC50 | 94 nM | α7 nAChR | Chick | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [2] |

| Ki | 106 nM | α7 nAChR | Chick | [125I]α-Bungarotoxin Binding | |

| Ki | 84 µM | α4β2 nAChR | Chick | [3H]Epibatidine Binding | |

| IC50 | 41 nM | α7 nAChR | Human | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [3] |

| IC50 | 10 nM | α9α10 nAChR | Human | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly blocking the ion channel of the α7 nAChR, thereby inhibiting the influx of cations, primarily Ca2+, that is normally triggered by the binding of acetylcholine or other agonists like nicotine.

A significant downstream effect of this compound's antagonism of the α7 nAChR is the inhibition of angiogenesis, particularly in the context of small cell lung cancer.[4] Nicotine, a component of tobacco smoke, has been shown to promote angiogenesis by activating α7 nAChRs on endothelial cells.[4] This activation leads to the upregulation of Early Growth Response gene 1 (Egr-1), a transcription factor that in turn increases the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[4] this compound disrupts this pathway by blocking the initial activation of the α7 nAChR by nicotine, leading to a reduction in Egr-1 and FGF2 levels, and consequently, the inhibition of angiogenesis.[4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound as an α7 nAChR antagonist.

Radioligand Binding Assay for Ki Determination

This protocol is based on the methods described by Gotti et al. (1998) for determining the binding affinity of this compound for the α7 nAChR using the radiolabeled antagonist [125I]α-Bungarotoxin.

Materials:

-

Cell membranes expressing the chick α7 nAChR

-

[125I]α-Bungarotoxin (specific activity ~200 Ci/mmol)

-

This compound stock solution

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the α7 nAChR in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Competition Binding Assay:

-

In a series of tubes, add a constant concentration of [125I]α-Bungarotoxin (e.g., 1 nM).

-

Add increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or unlabeled α-bungarotoxin) to a separate set of tubes.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for IC50 Determination

This protocol is based on the electrophysiological methods used by Gotti et al. (1998) to functionally characterize the antagonist activity of this compound at the chick α7 nAChR.

Materials:

-

Mature female Xenopus laevis frogs

-

cRNA encoding the chick α7 nAChR subunit

-

Oocyte incubation solution (e.g., modified Barth's solution)

-

Recording solution (e.g., Ringer's solution)

-

Acetylcholine (ACh) stock solution

-

This compound stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from an anesthetized Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with cRNA encoding the chick α7 nAChR.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Antagonist Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a fixed concentration of acetylcholine (e.g., the EC50 concentration) to elicit an inward current mediated by the α7 nAChRs.

-

After washing out the ACh, pre-apply a specific concentration of this compound for a set duration (e.g., 1-2 minutes).

-

Co-apply the same concentration of ACh in the presence of this compound and record the resulting current.

-

Repeat this procedure for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel compound, such as this compound, as an α7 nAChR antagonist.

This comprehensive guide provides a detailed technical overview of this compound as an α7 nicotinic acetylcholine receptor antagonist, intended to be a valuable resource for professionals in the fields of pharmacology and drug development. The provided data and methodologies offer a solid foundation for further research and understanding of this important compound.

References

- 1. Selective effects of a 4-oxystilbene derivative on wild and mutant neuronal chick alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Oxystilbene compounds are selective ligands for neuronal nicotinic αBungarotoxin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MG624 in the Egr-1/FGF2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of MG624, a selective α7-nicotinic acetylcholine receptor (α7-nAChR) antagonist, in the Egr-1/FGF2 signaling pathway. This pathway is critically implicated in angiogenesis, particularly in the context of nicotine-promoted tumor growth, such as in small cell lung cancer (SCLC). This document outlines the mechanism of action of this compound, presents available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to the Egr-1/FGF2 Signaling Pathway and this compound

Fibroblast Growth Factor 2 (FGF2) is a potent pro-angiogenic factor that plays a crucial role in tumor vascularization. Its expression is, in part, regulated by the transcription factor Early Growth Response-1 (Egr-1). Egr-1 binds to the promoter region of the FGF2 gene, thereby initiating its transcription. In the context of nicotine exposure, the activation of α7-nAChRs on endothelial cells has been shown to upregulate Egr-1, leading to increased FGF2 production and subsequent angiogenesis. This signaling cascade is a key mechanism by which smoking promotes tumor growth.[1]

This compound is a small-molecule antagonist of the α7-nAChR.[1] By blocking this receptor, this compound disrupts the nicotine-induced signaling cascade that leads to angiogenesis. This makes this compound and other α7-nAChR antagonists promising candidates for anti-angiogenic therapies, particularly in cancers with a strong etiological link to smoking.[1]

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits angiogenesis is through the suppression of the Egr-1/FGF2 signaling pathway. The key steps are as follows:

-

Antagonism of α7-nAChR: this compound competitively binds to the α7-nAChR on endothelial cells, preventing nicotine from activating the receptor.

-

Downregulation of Egr-1: By blocking the α7-nAChR, this compound prevents the downstream signaling events that lead to the upregulation of the transcription factor Egr-1.

-

Reduced FGF2 Transcription: The decrease in Egr-1 levels leads to reduced binding of this transcription factor to the promoter of the FGF2 gene.

-

Inhibition of Angiogenesis: The subsequent decrease in FGF2 expression and secretion results in the inhibition of endothelial cell proliferation, migration, and tube formation, the key processes of angiogenesis.[1]

Quantitative Data on the Efficacy of this compound

The following table summarizes the available quantitative data on the anti-angiogenic effects of this compound.

| Assay | Cell Type | Treatment | Concentration | Effect | Reference |

| Cell Proliferation | Human Microvascular Endothelial Cells of the Lung (HMEC-L) | Nicotine + this compound | 20 µM | Maximum suppression of nicotine-induced proliferation | Citing Brown et al., 2012 |

| Angiogenic Tubule Formation | Human Microvascular Endothelial Cells of the Lung (HMEC-L) | Nicotine + this compound | Not Specified | ~40% reduction in nicotine-induced tubule formation | Citing Brown et al., 2012 |

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of this compound in the Egr-1/FGF2 signaling pathway are provided below.

Nicotine-Induced Endothelial Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of endothelial cells stimulated with nicotine.

Materials:

-

Human Microvascular Endothelial Cells of the Lung (HMEC-L)

-

Endothelial cell growth medium

-

Nicotine solution

-

This compound solution

-

96-well plates

-

MTT or WST-1 proliferation assay kit

-

Microplate reader

Protocol:

-

Seed HMEC-L cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a pro-proliferative concentration of nicotine (e.g., 1 µM).

-

Incubate the plate for 48-72 hours.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the nicotine-treated control.

Matrigel Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Matrigel Basement Membrane Matrix

-

HMEC-L cells

-

Endothelial cell growth medium

-

Nicotine solution

-

This compound solution

-

96-well plates

-

Microscope with imaging capabilities

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HMEC-L cells and resuspend them in a serum-free medium containing nicotine and/or this compound at the desired concentrations.

-

Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.

Materials:

-

Thoracic aorta from a rat

-

Serum-free culture medium

-

Matrigel or collagen gel

-

Nicotine solution

-

This compound solution

-

24-well plates

-

Dissecting microscope and surgical tools

Protocol:

-

Aseptically dissect the thoracic aorta from a rat and clean it of periadventitial fibro-adipose tissue.

-

Cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a layer of Matrigel or collagen gel in a 24-well plate.

-

After the gel solidifies, add culture medium containing nicotine and/or this compound.

-

Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantify the angiogenic response by measuring the length and number of sprouting microvessels.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound treatment reduces the binding of Egr-1 to the FGF2 promoter.

Materials:

-

HMEC-L cells

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis buffer

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Anti-Egr-1 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for the FGF2 promoter region for qPCR

Protocol:

-

Treat HMEC-L cells with nicotine and/or this compound for the desired time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an anti-Egr-1 antibody overnight.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the Egr-1 binding site on the FGF2 promoter.

-

Analyze the qPCR data to determine the relative enrichment of the FGF2 promoter in the Egr-1 immunoprecipitated samples.

Conclusion

This compound represents a targeted therapeutic strategy for inhibiting angiogenesis by disrupting the α7-nAChR-mediated Egr-1/FGF2 signaling pathway. The available data demonstrates its potential to suppress endothelial cell proliferation and tube formation, key events in the angiogenic process. The experimental protocols detailed in this guide provide a framework for further investigation into the efficacy and mechanism of action of this compound and other α7-nAChR antagonists. Further research, particularly studies providing detailed dose-response data, will be crucial for the clinical development of these compounds as anti-angiogenic therapies.

References

Investigating the Anti-Tumor Effects of MG624 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The exploration of novel therapeutic agents that can effectively target key signaling pathways driving glioblastoma progression is of paramount importance. MG624, a selective antagonist of α7 and α9-containing nicotinic acetylcholine receptors (nAChRs), has emerged as a promising candidate with potential anti-tumor properties in glioblastoma. This technical guide provides an in-depth overview of the anti-tumor effects of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative findings. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in glioblastoma.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and robust angiogenesis. The nicotinic acetylcholine receptors (nAChRs), traditionally associated with the nervous system, have been implicated in the pathophysiology of various cancers, including glioblastoma.[1] Activation of these receptors by their endogenous ligand, acetylcholine, or by exogenous agonists like nicotine, can promote tumor growth and survival.[1] this compound is a 4-oxystilbene derivative that acts as a competitive antagonist at α7 and α9-containing nAChRs.[1][2] Its ability to block the pro-proliferative signals mediated by these receptors makes it a compelling agent for investigation in an oncological context. This guide will explore the current understanding of this compound's anti-tumor effects in glioblastoma, focusing on its impact on cell viability, key signaling pathways, and angiogenesis.

Mechanism of Action

This compound exerts its anti-tumor effects in glioblastoma primarily through the antagonism of α7 and α9-containing nAChRs. These receptors, when activated, can stimulate downstream signaling cascades that promote cell proliferation and survival.

Inhibition of Pro-Proliferative Signaling

Studies have shown that nicotine-induced proliferation of glioblastoma cells is effectively counteracted by this compound.[1] This anti-proliferative effect is attributed to the inhibition of key signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt).[1] The p-ERK and p-AKT pathways are central regulators of cell growth, survival, and differentiation, and their inhibition by this compound is a critical aspect of its anti-tumor activity.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of glioblastoma and is essential for tumor growth and invasion. This compound has demonstrated potent anti-angiogenic properties in several in vivo models.[3] It has been shown to suppress the proliferation of human microvascular endothelial cells and inhibit angiogenesis in the chicken chorioallantoic membrane (CAM) and nude mice models.[3] The anti-angiogenic activity of this compound is mediated, at least in part, by the suppression of nicotine-induced fibroblast growth factor 2 (FGF2) levels.[3]

Quantitative Data

Table 1: In Vitro Effects of this compound and its Derivatives

| Compound | Target | Cell Line | Effect | Observations |

| This compound | α7/α9 nAChR | Glioblastoma Cells | Inhibition of nicotine-induced proliferation | Potently counteracts the pro-proliferative effects of nicotine.[1] |

| Glioblastoma Cells | Decreased p-ERK and p-AKT levels | Inhibits key survival and proliferation signaling pathways.[1] | ||

| StN-4 | α7 nAChR (silent agonist) | U87MG | Decreased cell proliferation, p-AKT, and oxphos ATP levels. Induced G1/G0 arrest and apoptosis. | More potent than this compound in reducing cell viability.[2] |

| StN-8 | α7 nAChR (full antagonist) | U87MG | Decreased cell proliferation, p-AKT, and oxphos ATP levels. | More potent than this compound in reducing cell viability.[2] |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Model | Tumor Type | Effect | Mechanism | Reference |

| Chicken Chorioallantoic Membrane (CAM) | Human SCLC | Suppression of angiogenesis | - | [3] |

| Nude Mice | Human SCLC | Suppression of angiogenesis | - | [3] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the anti-tumor effects of this compound in glioblastoma.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines such as U87MG and A172 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis for p-ERK and p-AKT

This technique is used to detect and quantify the levels of phosphorylated ERK and AKT.

-

Procedure:

-

Grow glioblastoma cells to 70-80% confluency in 6-well plates.

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using densitometry software.

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Procedure:

-

Subcutaneously inject 1 x 10⁶ glioblastoma cells (e.g., U87MG) suspended in 100 µL of Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Chicken Chorioallantoic Membrane (CAM) Assay

This assay is a well-established in vivo model to study angiogenesis and anti-angiogenic compounds.

-

Procedure:

-

Use fertilized chicken eggs at day 3 of incubation.

-

Create a small window in the eggshell to expose the CAM.

-

On day 8, place a sterile filter paper disc soaked with this compound solution onto the CAM.

-

A control group should receive a vehicle-soaked disc.

-

Incubate the eggs for another 48-72 hours.

-

Observe and photograph the CAM vasculature under a stereomicroscope.

-

Quantify the anti-angiogenic effect by measuring the number and length of blood vessels in the treated area compared to the control.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for glioblastoma by targeting the pro-proliferative and pro-angiogenic signaling mediated by α7 and α9-containing nAChRs. Its ability to inhibit the p-ERK and p-AKT pathways underscores its potential to disrupt key cellular processes that drive glioblastoma progression. The development of more potent derivatives, such as StN-4 and StN-8, further validates the therapeutic strategy of targeting nAChRs in this devastating disease.

Future research should focus on obtaining more comprehensive quantitative data on the efficacy of this compound in various glioblastoma subtypes, including patient-derived xenograft models. Elucidating the full spectrum of signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and may reveal potential combination therapies. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives will be crucial for their successful clinical translation. This technical guide provides a foundational framework for researchers to design and execute rigorous preclinical studies to further evaluate the therapeutic potential of this compound in the fight against glioblastoma.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of MG624: A Potent and Selective Antagonist of the α7 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG624, a 4-oxystilbene derivative, has emerged as a significant pharmacological tool for the study of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and angiogenesis. This compound exhibits a high binding affinity and selectivity for the α7 nAChR, acting as a potent antagonist. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the α7 nAChR, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Binding Affinity and Selectivity of this compound

This compound demonstrates a notable affinity for the α7 nAChR, with reported inhibition constant (Ki) values in the nanomolar range. Its selectivity for the α7 subtype over other nAChR subtypes and the muscle-type acetylcholine receptor is a key feature of its pharmacological profile.

Table 1: Binding Affinity of this compound for α7 nAChR

| Parameter | Value | Species/Tissue | Reference |

| Ki | 106 nM | Chick Optic Lobe | [1] |

| Ki | 55 nM | Neuronal Chick Optic Lobe Membranes | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Ki Value | Selectivity (fold) vs. α7 (using 106 nM) | Species/Tissue | Reference |

| α7 nAChR | 106 nM | 1 | Chick Optic Lobe | [1] |

| Muscle-type AChR | 70 µM | ~660 | TE671 cells | [1] |

| α4β2 nAChR | 84 µM | ~792 | - | |

| α6 nAChR | 4.52 µM | ~43 | - | |

| β2 subunit-containing nAChRs | 12 µM | ~113 | - | |

| β4 subunit-containing nAChRs | 9.2 µM | ~87 | - |

Table 3: Functional Antagonism of this compound at α7 nAChR

| Parameter | Value | Experimental System | Reference |

| IC50 | 94 nM | Xenopus oocytes expressing chick α7 nAChR | |

| IC50 (Vagus Nerve Stimulation) | 49.4 µM | Guinea pig nerve-stomach preparation | |

| IC50 (Phrenic Nerve Stimulation) | 486 µM | Rat nerve-hemidiaphragm preparation |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's binding affinity and functional antagonism at the α7 nAChR.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the α7 nAChR.

Materials:

-

Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx), a high-affinity antagonist for the α7 nAChR.

-

Test Compound: this compound.

-

Receptor Source: Membranes prepared from chick optic lobe (for α7 nAChR) or TE671 cells (for muscle-type AChR).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-Bgtx).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [125I]α-Bgtx, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]α-Bgtx against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel (in this case, the α7 nAChR) in response to the application of a ligand.

Objective: To determine the functional antagonist activity (IC50) of this compound at the α7 nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed RNA encoding the chick α7 nAChR subunit.

-

Injection System: Micropipette and nanoliter injector.

-

TEVC setup: Amplifier, voltage and current electrodes, recording chamber, and perfusion system.

-

Recording Solution: e.g., Barth's solution.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill with a conducting solution (e.g., 3 M KCl).

-

Recording: Place an oocyte in the recording chamber and impale it with the two electrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of ACh to evoke an inward current.

-

Antagonist Application: Pre-incubate the oocyte with varying concentrations of this compound for a set period, and then co-apply with the same concentration of ACh.

-

Data Acquisition: Record the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

-

Data Analysis: Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Associated with α7 nAChR

Activation of the α7 nAChR, a ligand-gated ion channel with high Ca2+ permeability, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

General Downstream Signaling of α7 nAChR

Upon activation by an agonist like acetylcholine, the α7 nAChR opens, leading to an influx of Ca2+. This increase in intracellular Ca2+ acts as a second messenger, activating multiple downstream signaling pathways that are crucial for neuronal function and survival.

This compound-Mediated Inhibition of the Egr-1/FGF2 Angiogenic Pathway

In the context of angiogenesis, nicotine, acting as an agonist at the α7 nAChR on endothelial cells, can promote tumor growth. This compound has been shown to inhibit this process by blocking the downstream signaling cascade that leads to the production of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[2]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the α7 nAChR. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the study of the α7 nAChR and the therapeutic potential of its modulation. Further research into the structure-activity relationships of this compound and its derivatives may lead to the development of novel therapeutics for a variety of disorders.

References

In-Vivo Pharmacokinetics and Bioavailability of MG624: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) with demonstrated anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of the Egr-1/FGF2 signaling pathway, which is crucial for tumor-induced angiogenesis.[1] While extensive research has highlighted its therapeutic potential in preclinical models of small cell lung cancer (SCLC), a comprehensive in-vivo pharmacokinetic and bioavailability profile of this compound has not been extensively reported in publicly available literature.[1][2]

This technical guide consolidates the available in-vivo data for this compound and provides standardized experimental protocols for determining its pharmacokinetic parameters and bioavailability. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and clinical evaluation of this compound and similar small molecule inhibitors.

Quantitative Data Summary

To date, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound have not been published. However, in-vivo efficacy studies have been conducted, primarily in mouse xenograft models of SCLC. In these studies, this compound was administered orally through the diet at an approximate dose of 10 mg/kg per day.[2]

For illustrative purposes, the following table presents hypothetical pharmacokinetic data for this compound following oral administration in mice, based on typical values for small molecule drugs with similar characteristics.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Parameter | Unit | Value (Hypothetical) | Description |

| Dose | mg/kg | 10 | Single oral gavage administration. |

| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |

| Tmax | h | 2 | Time to reach maximum plasma concentration. |

| AUC(0-t) | ng·h/mL | 4200 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-∞) | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | h | 6 | Elimination half-life. |

| CL/F | mL/h/kg | 2.2 | Apparent total body clearance after oral administration. |

| Vz/F | L/kg | 19 | Apparent volume of distribution after oral administration. |

| F | % | 30 | Absolute oral bioavailability. |

Experimental Protocols

In-Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in plasma following a single oral and intravenous administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male CD-1 mice (8-10 weeks old)

-

Oral gavage needles

-

Intravenous injection supplies

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS system

Methodology:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

-

Dosing:

-

Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis with appropriate software.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

SCLC Mouse Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a human SCLC xenograft model in nude mice.

Materials:

-

Human SCLC cell line (e.g., NCI-H69)

-

Matrigel

-

Athymic nude mice (nu/nu)

-

This compound formulated in rodent diet

-

Calipers

Methodology:

-

Cell Culture: Culture SCLC cells under appropriate conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of SCLC cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Provide the treatment group with a diet containing this compound at the desired concentration (e.g., to achieve an approximate daily dose of 10 mg/kg). The control group receives a standard diet.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise and weigh the tumors.

Visualizations

Caption: Signaling pathway of this compound in inhibiting nicotine-induced angiogenesis.

Caption: Experimental workflow for an in-vivo pharmacokinetic study of this compound.

References

MG624: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of MG624, a selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR), in dimethyl sulfoxide (DMSO), ethanol, and aqueous solutions.[1] Understanding the solubility of this compound is critical for its effective use in preclinical research and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the key signaling pathway influenced by this compound.

Core Properties of this compound

This compound is a small molecule with the chemical name N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide.[1] It has a molecular weight of 451.4 g/mol .[2] Primarily recognized for its role as a selective antagonist for neuronal α7 subunit-containing nAChR subtypes, this compound is a valuable tool in neuroscience and cancer research.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes these findings for easy comparison.

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2] | ~44.3 mM |

| Ethanol | 10 mM[2] | 10 mM |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.3 mg/mL[2] | ~0.66 mM |

Experimental Protocol for Solubility Determination

While the specific experimental protocol used to determine the published solubility values for this compound is not publicly available, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable approach for researchers seeking to verify or expand upon the existing data.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound (crystalline solid)

-

Solvent of interest (DMSO, Ethanol, PBS pH 7.2)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable column and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the antagonism of the α7 nicotinic acetylcholine receptor (α7-nAChR). In the context of angiogenesis (the formation of new blood vessels), particularly in models of small cell lung cancer, nicotine can promote this process by binding to α7-nAChR. This activation leads to the upregulation of Early Growth Response protein 1 (Egr-1), a transcription factor. Egr-1 then binds to the promoter of Fibroblast Growth Factor 2 (FGF2), increasing its expression. FGF2 is a potent pro-angiogenic factor.

This compound competitively binds to the α7-nAChR, blocking the binding of nicotine. This antagonism prevents the downstream signaling cascade, leading to a reduction in Egr-1 and subsequently FGF2 levels. The net effect is the inhibition of angiogenesis.[2]

This compound Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking the α7-nAChR signaling cascade.

References

An In-depth Technical Guide to the Long-term Stability and Storage of MG624

This guide provides a comprehensive overview of the long-term stability and recommended storage conditions for MG624, a selective antagonist of neuronal α7 nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and drug development professionals who are working with this compound.

Introduction to this compound

This compound is a small molecule inhibitor of certain neuronal nicotinic acetylcholine receptors.[1] It has been identified as a tool compound in neuroscience research, particularly in studies related to the modulation of cholinergic signaling. Its activity as an antagonist of α7-nAChRs makes it a subject of interest for investigating various physiological and pathological processes.

Long-term Stability Data

Quantitative data regarding the long-term stability of this compound is limited. However, information from commercial suppliers provides a foundational understanding of its shelf life under specific conditions.

Table 1: Summary of Known Long-term Stability of this compound

| Parameter | Value | Storage Condition | Source |

| Shelf Life | ≥ 4 years | -20°C | Commercial Supplier Data |

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale/Remarks |

| Temperature | -20°C for long-term storage. | Ensures stability for at least 4 years. |

| Room temperature for short-term handling and shipping. | As indicated by shipping information from suppliers. | |

| Light | Store protected from light. | This compound is a stilbene derivative, and such compounds are often susceptible to photo-induced isomerization and degradation. |

| Humidity | Store in a dry environment. | While specific data on hydrolytic stability is unavailable, it is good practice to avoid moisture. |

| Formulation | Crystalline solid. | Supplied as a solid, which is generally more stable than solutions. |

| Inert Atmosphere | Not specified, but consider for solutions. | For solutions, especially in protic solvents, storage under an inert atmosphere (e.g., argon or nitrogen) may prevent oxidative degradation. |

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound have not been published, a robust protocol can be designed based on established guidelines from the International Council for Harmonisation (ICH) and common practices for the analysis of pharmaceutical compounds.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for assessing the purity and degradation of this compound.

Table 3: Proposed Parameters for a Stability-Indicating RP-HPLC Method for this compound

| Parameter | Proposed Condition | Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for the separation of small organic molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | Provides good peak shape and resolution for a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 320 nm | Based on the stilbene chromophore which typically absorbs strongly in this region. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to validate the stability-indicating nature of the analytical method.

Table 4: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state) |

| Photodegradation | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Experimental workflow for this compound stability testing.

Plausible Degradation Pathway

Based on the stilbene scaffold of this compound, a plausible degradation pathway under photolytic conditions involves cis-trans isomerization followed by cyclization.

Caption: Plausible photodegradation pathway of this compound.

Conclusion

The long-term stability of this compound is best maintained by storage at -20°C, where it is reported to be stable for at least four years. As a stilbene derivative, it is prudent to protect it from light to prevent potential photodegradation. For comprehensive stability analysis, a validated stability-indicating HPLC method coupled with forced degradation studies is recommended. This will provide a detailed understanding of its degradation profile and ensure the reliability of experimental results. Further studies are warranted to fully characterize the degradation products and kinetics under various stress conditions.

References

Initial exploratory studies on MG624's therapeutic potential

Disclaimer

Please note that the following technical guide is based on a hypothetical compound, MG624 , and a fictional therapeutic target, InflammoKinase-1 (IK-1) . The data, experimental protocols, and signaling pathways presented are for illustrative purposes to demonstrate the requested format and content structure for an in-depth technical guide.

An In-depth Technical Guide on the Initial Exploratory Studies of this compound's Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic inflammatory diseases represent a significant burden on global health. A key driver in many of these conditions is the overactivation of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. InflammoKinase-1 (IK-1) has been identified as a critical upstream kinase in a pathway responsible for the production of TNF-α and IL-6. This compound is a novel small molecule inhibitor designed to selectively target the ATP-binding site of IK-1, with the therapeutic goal of mitigating the inflammatory cascade. This document outlines the initial in vitro and in vivo studies conducted to characterize the therapeutic potential of this compound.

In Vitro Characterization of this compound

Biochemical Potency and Selectivity

The initial characterization of this compound involved assessing its inhibitory activity against the primary target, IK-1, and a panel of related kinases to determine its selectivity profile.

Data Presentation: Table 1. Biochemical Potency and Selectivity of this compound

| Kinase Target | IC50 (nM) |

| IK-1 | 15.2 |

| Kinase A | > 10,000 |

| Kinase B | 1,250 |

| Kinase C | > 10,000 |

| Kinase D | 8,750 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values. The assay mixture contained 5 nM recombinant human IK-1, 100 nM of a biotinylated peptide substrate, and 10 µM ATP in a kinase reaction buffer. This compound was serially diluted in DMSO and added to the assay plate, followed by the addition of the enzyme and substrate mixture. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was then stopped, and a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin was added. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader. The IC50 values were calculated using a four-parameter logistic fit.

Signaling Pathway of this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in the IK-1 signaling pathway.

Caption: Proposed mechanism of action of this compound in the IK-1 signaling cascade.

Cellular Activity of this compound

Inhibition of Cytokine Release

To assess the activity of this compound in a cellular context, its ability to inhibit the release of TNF-α from a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS) was evaluated.

Data Presentation: Table 2. Inhibition of TNF-α Release in LPS-stimulated THP-1 Cells

| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |

| Vehicle Control (Unstimulated) | 12.5 | - |

| Vehicle Control (LPS-stimulated) | 850.2 | 0% |

| This compound (100 nM) + LPS | 433.6 | 49% |

| This compound (500 nM) + LPS | 127.5 | 85% |

| This compound (1000 nM) + LPS | 35.7 | 96% |

Experimental Protocol: Cell-Based Cytokine Release Assay

THP-1 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours. The cells were then washed and pre-incubated with various concentrations of this compound or vehicle (0.1% DMSO) for 1 hour. Following pre-incubation, the cells were stimulated with 100 ng/mL of LPS for 6 hours. The cell culture supernatant was then collected, and the concentration of TNF-α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Experimental Workflow for the Cell-Based Assay

The following diagram outlines the workflow for the cell-based cytokine release assay.

Caption: Experimental workflow for the cell-based cytokine release assay.

Pharmacokinetic Profiling of this compound

In Vivo Pharmacokinetics in Mice

A preliminary pharmacokinetic study was conducted in male C57BL/6 mice to assess the oral bioavailability of this compound.

Data Presentation: Table 3. Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1,200 | 850 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng*h/mL) | 1,800 | 7,650 |

| t1/2 (h) | 2.5 | 3.1 |

| Bioavailability (%) | - | 42.5% |

Experimental Protocol: In Vivo Pharmacokinetic Study

Male C57BL/6 mice were divided into two groups. The first group received a single intravenous injection of this compound at a dose of 1 mg/kg. The second group received a single oral gavage of this compound at a dose of 10 mg/kg. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Logical Relationship of the Pharmacokinetic Study Stages

The following diagram illustrates the logical flow of the in vivo pharmacokinetic study.

Caption: Logical flow of the in vivo pharmacokinetic study.

Conclusion

The initial exploratory studies on the hypothetical compound this compound demonstrate a promising profile for a novel anti-inflammatory agent. This compound shows potent and selective inhibition of its target, IK-1, in biochemical assays. This activity translates to a cellular context, where it effectively suppresses the production of the pro-inflammatory cytokine TNF-α. Furthermore, preliminary pharmacokinetic studies in mice indicate that this compound has reasonable oral bioavailability, supporting its potential for oral administration. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound in relevant disease models.

Methodological & Application

Application Notes and Protocols for MG624 in a Matrigel Angiogenesis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG624 is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Emerging research has identified its potential as an anti-angiogenic agent, making it a compound of interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2] The mechanism of action for its anti-angiogenic effects involves the suppression of the Egr-1/FGF2 signaling pathway.[1] The Matrigel tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. This document provides a detailed protocol for utilizing this compound in a Matrigel angiogenesis assay.

Signaling Pathway of this compound in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR. This antagonism disrupts the downstream signaling cascade that is often stimulated by factors like nicotine, a known pro-angiogenic component of cigarette smoke. Specifically, this compound leads to a decrease in the expression of Early Growth Response Protein 1 (Egr-1). Egr-1 is a transcription factor that plays a crucial role in promoting the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic growth factor. By reducing Egr-1 levels, this compound effectively suppresses FGF2 production, thereby inhibiting the formation of new blood vessels.[1]

References

Application of MG624 in a Rat Aortic Ring Explant Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG624 is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that has demonstrated potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The rat aortic ring explant model is a well-established ex vivo assay that recapitulates the key steps of angiogenesis, providing a valuable tool for screening and characterizing potential anti-angiogenic compounds. This document provides detailed application notes and protocols for utilizing this compound in a rat aortic ring explant model to study its inhibitory effects on angiogenesis.

Principle of the Assay

The rat aortic ring assay is an organ culture model where small cross-sections of a rat aorta are embedded in a three-dimensional extracellular matrix, such as Matrigel or collagen. In response to angiogenic stimuli present in the culture medium, endothelial cells from the aortic explants migrate, proliferate, and form new microvascular sprouts. The extent of this microvessel outgrowth can be quantified to assess the pro- or anti-angiogenic effects of test compounds. This compound is expected to inhibit this process by blocking the α7-nAChR signaling pathway, which is involved in promoting angiogenesis.

Mechanism of Action of this compound in Angiogenesis Inhibition